1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE
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Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-CHLOROPHENYL)METHYL]PIPERAZINE is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine is 344.1291556 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathway Elucidation
Research on the compound Lu AA21004, a novel antidepressant, revealed its metabolic pathways involving cytochrome P450 enzymes in human liver microsomes. This study underscores the compound's biotransformation into several metabolites through oxidative processes, demonstrating its relevance in drug metabolism and pharmacokinetics studies (Hvenegaard et al., 2012).
Molecular Structure and Intermolecular Interactions
A study on closely related derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines highlighted their molecular structures and different intermolecular interactions. This research provides insights into the compound's structural chemistry and its implications for drug design (Mahesha et al., 2019).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, synthesized from reactions involving 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine, have shown antimicrobial properties. This application signifies the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).
Bacterial Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, exhibiting potent bacterial biofilm inhibition and enzyme inhibitory activities. This research highlights the compound's application in combating bacterial infections and its potential in enzyme inhibition studies (Mekky & Sanad, 2020).
Cancer Cell Cytotoxicity
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic activities against various cancer cell lines. This application underscores the compound's potential in cancer research and therapy (Yarim et al., 2012).
Central Pharmacological Activity
Piperazine derivatives, including those related to 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine, have been studied for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications. This research highlights the therapeutic potential of piperazine derivatives in treating central nervous system disorders (Brito et al., 2018).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-4-1-15(2-5-17)12-21-7-9-22(10-8-21)13-16-3-6-18-19(11-16)24-14-23-18/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQOIZSCSKHURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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